molecular formula C10H10Br4 B096394 1,2,4,5-Tetrakis(bromomethyl)benzene CAS No. 15442-91-8

1,2,4,5-Tetrakis(bromomethyl)benzene

Cat. No. B096394
Key on ui cas rn: 15442-91-8
M. Wt: 449.8 g/mol
InChI Key: UTXIKCCNBUIWPT-UHFFFAOYSA-N
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Patent
US08592470B2

Procedure details

To a mixture of 1,2,4,5-tetrakis-(bromomethyl)-benzene (150 g, 0.33 mmol) and 1,4-dioxane (2 L) was added a 55% aqueous solution of tetrabutylammonium hydroxide (640 mL) at room temperature, followed by stirring at 90° C. for 6 hours. The reaction mixture was allowed to cool to room temperature, and extracted with ethyl acetate after addition of a 2 N aqueous solution of hydrochloric acid (2 L). The organic layer was washed with brine and dried over anhydrous sodium sulfate, and the solvent was distilled away under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:9) to give the title compound (35 g, 63% yield).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tetrabutylammonium hydroxide
Quantity
640 mL
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=C(CBr)C(CBr)=[CH:5][C:4]=1[CH2:13]Br.[OH-:15].C([N+](CCCC)(CCCC)CCCC)CCC.O1[CH2:38][CH2:37][O:36][CH2:35][CH2:34]1>>[C:34]12[CH2:35][O:36][CH2:37][C:38]1=[CH:5][C:4]1[CH2:13][O:15][CH2:2][C:3]=1[CH:8]=2 |f:1.2|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
BrCC1=C(C=C(C(=C1)CBr)CBr)CBr
Name
Quantity
2 L
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tetrabutylammonium hydroxide
Quantity
640 mL
Type
reactant
Smiles
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
by stirring at 90° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
after addition of a 2 N aqueous solution of hydrochloric acid (2 L)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:9)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C12=CC=3COCC3C=C2COC1
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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